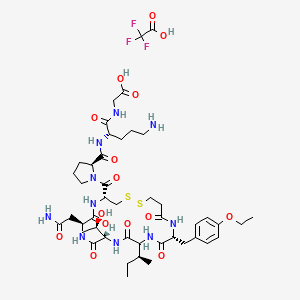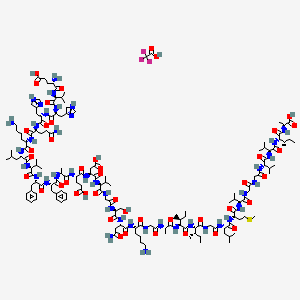
Octaarginine Trifluoroacetate
Overview
Description
Octaarginine Trifluoroacetate is a compound that consists of eight arginine residues linked together, with a trifluoroacetate counterion. It is a type of cell-penetrating peptide, which means it can facilitate the delivery of various molecules into cells. This compound is particularly noted for its ability to enhance the internalization of plasmid DNA into cells, making it a valuable tool in gene delivery and other biomedical applications .
Mechanism of Action
Target of Action
Octaarginine Trifluoroacetate (R8) primarily targets mammalian cells for gene delivery . It is used as a cell-penetrating peptide (CPP) to enhance the gene and drug delivery efficacy of nanoparticles . A DNA plasmid expressing enhanced green fluorescent protein (pEGFP) is often used as a model gene to study the R8 transfection ability into mammalian cells .
Mode of Action
R8 interacts with its targets by translocating through cell membranes . When a stearyl moiety is attached to the n-terminus of octaarginine, the internalization shifts mainly to an endocytosis-dependent pathway .
Biochemical Pathways
The biochemical pathways affected by R8 involve the transfection of genes into cells. Both octaarginine and stearyl-octaarginine are able to carry plasmid DNA into cells . Their complexes with plasmid DNA are internalized via the same pathway, presumably, the clathrin-mediated pathway of endocytosis .
Pharmacokinetics
The amount of peptide bound to graphene oxide (go) is optimized to obtain the highest transfection of pegfp into the cells . This suggests that the bioavailability of R8 is influenced by the amount of peptide used.
Result of Action
The result of R8 action is the successful attachment of the peptide to GO, leading to an increase in the thickness of nano graphene oxide sheets (NGOS) and an increase in the GO interlying space . This results in the highest DNA loading on the peptide functionalized GO at certain ratios . Consequently, the conjugated peptide sample shows the highest conjugational efficiency and EGFP gene expression along with improved dispersibility and biocompatibility .
Action Environment
The action of R8 is influenced by environmental factors. For instance, a reduction in nano-carrier stability in both aqueous solution and cell culture media is observed when the amount of peptide is increased to more than 1 μmol mg −1 . Furthermore, the presence of TFA in the environment may result from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) .
Biochemical Analysis
Biochemical Properties
Octaarginine Trifluoroacetate plays a crucial role in biochemical reactions, primarily due to its ability to interact with negatively charged molecules such as DNA and RNA. The positively charged arginine residues allow this compound to form electrostatic interactions with these biomolecules, enhancing their cellular uptake. Additionally, this compound can interact with various enzymes and proteins, including those involved in signal transduction pathways, by binding to negatively charged regions on these molecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can enhance the internalization of plasmid DNA into cells, thereby facilitating gene expression. This compound also influences cell signaling pathways by interacting with key proteins and enzymes, leading to changes in gene expression and cellular metabolism . For example, this compound has been shown to increase the expression of enhanced green fluorescent protein (EGFP) in mammalian cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to penetrate cell membranes and interact with intracellular biomolecules. This compound can bind to DNA and RNA, forming stable complexes that are readily internalized by cells. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function . The binding interactions with biomolecules are primarily driven by electrostatic forces between the positively charged arginine residues and the negatively charged regions on the target molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature and pH. Studies have shown that this compound remains stable in aqueous solutions and cell culture media for extended periods, but its stability decreases at higher concentrations . Long-term effects on cellular function have been observed, including sustained gene expression and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance gene expression and cellular uptake of therapeutic molecules without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse effects on organ function . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to arginine metabolism. This compound can be metabolized by enzymes such as arginase and nitric oxide synthase, leading to the production of metabolites such as ornithine and nitric oxide . These metabolic pathways play a crucial role in regulating cellular functions and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its interaction with specific transporters and binding proteins. This compound can be internalized by cells through endocytosis and other mechanisms, leading to its accumulation in various cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound is often localized in the cytoplasm and nucleus, where it can interact with DNA and RNA to regulate gene expression . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octaarginine Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of arginine residues to a growing peptide chain. The process begins with the attachment of the first arginine residue to a solid support, followed by the stepwise addition of the remaining arginine residues. Each addition involves the use of protecting groups to prevent unwanted side reactions. After the peptide chain is fully assembled, it is cleaved from the solid support and deprotected to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product, which is crucial for its applications in research and medicine .
Chemical Reactions Analysis
Types of Reactions: Octaarginine Trifluoroacetate primarily undergoes reactions typical of peptides, such as amidation and esterification. It can also participate in conjugation reactions with other molecules, such as nucleic acids or nanoparticles, to form complexes that enhance cellular uptake .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and protecting groups like Fmoc (9-fluorenylmethoxycarbonyl). Reaction conditions typically involve mild temperatures and pH-controlled environments to ensure the stability of the peptide .
Major Products Formed: The major products formed from reactions involving this compound are typically peptide conjugates, such as peptide-nucleic acid complexes or peptide-functionalized nanoparticles. These products are designed to enhance the delivery and efficacy of therapeutic agents .
Scientific Research Applications
Octaarginine Trifluoroacetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex peptides and peptide conjugates. In biology, it serves as a tool for studying cellular uptake mechanisms and intracellular trafficking. In medicine, it is employed in gene therapy and drug delivery, where it enhances the delivery of therapeutic agents into target cells. Industrial applications include its use in the development of novel drug delivery systems and nanocarriers .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Octaarginine Trifluoroacetate include other cell-penetrating peptides such as TAT peptide (trans-activator of transcription) and penetratin. These peptides also facilitate the delivery of molecules into cells but differ in their amino acid composition and mechanism of action .
Uniqueness: What sets this compound apart from other cell-penetrating peptides is its high efficiency in delivering nucleic acids and its ability to form stable complexes with DNA. This makes it particularly valuable in gene therapy applications, where efficient and safe delivery of genetic material is crucial .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H98N32O9.C2HF3O2/c49-25(9-1-17-66-41(50)51)33(81)74-26(10-2-18-67-42(52)53)34(82)75-27(11-3-19-68-43(54)55)35(83)76-28(12-4-20-69-44(56)57)36(84)77-29(13-5-21-70-45(58)59)37(85)78-30(14-6-22-71-46(60)61)38(86)79-31(15-7-23-72-47(62)63)39(87)80-32(40(88)89)16-8-24-73-48(64)65;3-2(4,5)1(6)7/h25-32H,1-24,49H2,(H,74,81)(H,75,82)(H,76,83)(H,77,84)(H,78,85)(H,79,86)(H,80,87)(H,88,89)(H4,50,51,66)(H4,52,53,67)(H4,54,55,68)(H4,56,57,69)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73);(H,6,7)/t25-,26-,27-,28?,29-,30-,31-,32-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYRKBFCCCZTDD-GZNSWUDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H99F3N32O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B6295640.png)












